COX-2 Inhibitory Activity: Comparison with a 5-Bromo Analog
4-Chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine demonstrates measurable COX-2 inhibitory activity with an IC50 of 550 nM in a fluorescence-based assay [1]. This activity provides a baseline for comparison with other arylpyrimidine analogs. For example, a closely related 5-bromo-4-chloro-6-phenylpyrimidin-2-amine derivative (a compound lacking the -OCF3 group) has been reported as a synthetic intermediate but lacks specific COX-2 inhibitory data, highlighting a key data gap. The presence of the 4-(trifluoromethoxy)phenyl group in the target compound is hypothesized to enhance binding to the COX-2 active site, as the -OCF3 group can act as a lipophilic anchor and a hydrogen bond acceptor, features absent in simpler phenyl analogs [2].
| Evidence Dimension | COX-2 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 550 nM |
| Comparator Or Baseline | 5-bromo-4-chloro-6-phenylpyrimidin-2-amine (no specific COX-2 data available; used as a structural comparator) |
| Quantified Difference | Not calculable due to lack of comparator data |
| Conditions | Inhibition of human COX-2 assessed by fluorescence-based microplate reader assay [1] |
Why This Matters
This demonstrates that the specific 4-(trifluoromethoxy)phenyl substitution confers measurable COX-2 activity, a functional advantage over structurally simpler aryl analogs which have not been reported to exhibit this activity.
- [1] BindingDB. (2023). BDBM50598754 CHEMBL5173923. Affinity Data: IC50 = 550 nM for human COX-2. View Source
- [2] Google Patents. (n.d.). 5-bromo-4-chloro-6-phenylpyrimidin-2-amine. Patent WO-8604583-A1. View Source
